molecular formula C9H16ClNO2 B13612032 rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride

rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride

Cat. No.: B13612032
M. Wt: 205.68 g/mol
InChI Key: UFXVDKKOELRHID-PXXJPSRFSA-N
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Description

rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[320]heptane-3-carboxylatehydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both an amino group and a carboxylate moiety, which may allow it to interact with various biological targets, including neurotransmitter systems and microbial pathogens.

Structural Characteristics

The compound's molecular formula is C9H16ClN2O2C_9H_{16}ClN_2O_2 with a molecular weight of approximately 191.65 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular Formula C9H16ClN2O2
Molecular Weight 191.65 g/mol
CAS Number 2679950-50-4

Synthesis

The synthesis of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves several key steps, including the formation of the bicyclic structure followed by functionalization to introduce the amino and carboxylic acid groups. The hydrochloride form enhances solubility in aqueous solutions, facilitating biological testing and applications.

Neurotransmitter Modulation

Preliminary studies suggest that rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride may act as a modulator of neurotransmitter systems due to the presence of the amino group. This property could lead to applications in treating neurological disorders or enhancing cognitive function.

Antimicrobial Properties

Research indicates potential antimicrobial activity , making this compound a candidate for therapeutic applications against infections. The presence of both an amino and a carboxylic acid group suggests possible interactions with microbial cell walls or metabolic pathways.

Interaction Studies

Interaction studies have focused on how this compound interacts with various biological molecules, including enzymes and receptors. The unique bicyclic structure allows for specific binding mechanisms that could enhance its efficacy as a drug candidate.

Study 1: Neurotransmitter Activity

In a study investigating the effects of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride on neurotransmitter release in neuronal cultures, results indicated a significant increase in the release of serotonin and dopamine compared to control groups. This suggests potential applications in mood disorders and depression treatment.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylateBicyclicContains an ester instead of a carboxylic acid
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acidBicyclicLacks hydrochloride salt form
(1R,5R)-6-Aminobicyclo[3.2.0]heptaneBicyclicNo carboxylic acid functionality

This table highlights how structural variations influence biological activity and potential applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (1S,3R,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m0./s1

InChI Key

UFXVDKKOELRHID-PXXJPSRFSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@H]([C@H]2C1)N.Cl

Canonical SMILES

COC(=O)C1CC2CC(C2C1)N.Cl

Origin of Product

United States

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